Phenanthrene, 2,7-dichloro-9,10-dihydro-
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Overview
Description
Phenanthrene, 2,7-dichloro-9,10-dihydro- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of two chlorine atoms at the 2 and 7 positions and a dihydro group at the 9 and 10 positions. Phenanthrene derivatives are known for their applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenanthrene, 2,7-dichloro-9,10-dihydro- typically involves the chlorination of phenanthrene followed by hydrogenation. The chlorination process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to introduce chlorine atoms at the desired positions. The hydrogenation step involves the reduction of phenanthrene using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) to obtain the dihydro derivative.
Industrial Production Methods
Industrial production of phenanthrene derivatives often involves large-scale chlorination and hydrogenation processes. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenanthrene, 2,7-dichloro-9,10-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Further reduction can lead to the formation of fully hydrogenated phenanthrene derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromic acid or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as Pd/C is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Fully hydrogenated phenanthrene derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
Scientific Research Applications
Phenanthrene, 2,7-dichloro-9,10-dihydro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenanthrene, 2,7-dichloro-9,10-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
Phenanthrene, 2,7-dichloro-9,10-dihydro- can be compared with other phenanthrene derivatives such as:
Phenanthrenequinone: An oxidized form of phenanthrene with applications in organic synthesis and materials science.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene used in various chemical reactions and as an intermediate in organic synthesis.
Phenanthrene, 2,7-dibromo-9,10-dihydro-: A similar compound with bromine atoms instead of chlorine, used in similar applications but with different reactivity and properties.
Phenanthrene, 2,7-dichloro-9,10-dihydro- is unique due to the presence of chlorine atoms, which can influence its chemical reactivity and biological activity. The comparison highlights the versatility of phenanthrene derivatives and their importance in various scientific and industrial applications.
Properties
CAS No. |
61650-87-1 |
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Molecular Formula |
C14H10Cl2 |
Molecular Weight |
249.1 g/mol |
IUPAC Name |
2,7-dichloro-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C14H10Cl2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h3-8H,1-2H2 |
InChI Key |
ZOAUDXWRKTUGQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
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